molecular formula C17H13Cl2N7O B2950285 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 459421-80-8

7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2950285
CAS No.: 459421-80-8
M. Wt: 402.24
InChI Key: RSTJAFPTGJVCHO-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic chemical compound belonging to the class of dihydrotetrazolopyrimidine carboxamides. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry research due to its structural features and potential for diverse biological activity. Compounds within this structural family have been synthesized and investigated for various pharmacological properties. For instance, closely related N,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides have been reported to demonstrate antimicrobial activity . Furthermore, structurally similar pyrazolopyrimidine derivatives have been identified as inhibitors of Cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle control, suggesting potential as a scaffold for developing kinase inhibitors . The molecular structure of this compound integrates a dichlorophenyl subunit, a tetrazolopyrimidine core, and a pyridine-3-yl (nicotinyl) carboxamide group, making it a valuable intermediate for constructing chemical libraries. It is suited for research applications including structure-activity relationship (SAR) studies, high-throughput screening, and as a building block in the development of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N7O/c1-9-14(16(27)22-11-3-2-6-20-8-11)15(26-17(21-9)23-24-25-26)12-5-4-10(18)7-13(12)19/h2-8,15H,1H3,(H,22,27)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTJAFPTGJVCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrazolo-pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H13_{13}Cl2_{2}N6_{6}O
  • Molecular Weight : 400.3 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a tetrazole ring fused with a pyrimidine structure and is substituted with a dichlorophenyl group and a methyl group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazolo-pyrimidine derivatives. For instance, compounds similar to our target compound exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (μM)
Compound AMDA-MB-23117.83
Compound BMCF-719.73

These findings suggest that modifications in the tetrazolo-pyrimidine structure can enhance antitumor activity, potentially making derivatives like this compound promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented extensively. For instance, certain derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound P4Staphylococcus aureus10
Compound P5Escherichia coli15

This antimicrobial activity is attributed to the presence of halogen substituents and aromatic rings that enhance interaction with microbial targets .

Synthesis Approaches

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : Utilizing one-pot synthesis strategies that integrate multiple reactants can yield high-purity products efficiently.
  • Green Chemistry Techniques : Recent methodologies emphasize environmentally friendly approaches that reduce waste and improve yield.

Case Study 1: Antitumor Efficacy

A study investigated the effects of tetrazolo-pyrimidines on MDA-MB-231 breast cancer cells. The results indicated that specific structural modifications significantly increased apoptosis rates compared to control groups treated with standard chemotherapeutics like Cisplatin. This highlights the potential for developing targeted therapies using these compounds .

Case Study 2: Antimicrobial Potency

Research conducted on various derivatives demonstrated that those with fluorine substituents exhibited enhanced antibacterial activity against resistant strains of bacteria. This suggests that the incorporation of halogens can be a strategic approach in drug design for antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (Cl, Br) : Enhance stability and may increase binding affinity in hydrophobic environments .
  • Electron-donating groups (-OH, OMe) : Improve solubility but may reduce metabolic stability due to increased polarity .

Variations in the Carboxamide Group

The pyridin-3-yl carboxamide group distinguishes the target compound from analogs with other aromatic or aliphatic substituents:

Compound Carboxamide Substituent Molecular Formula Key Features Evidence Source
Target Compound Pyridin-3-yl C₁₈H₁₄Cl₂N₆O Potential for π-π stacking -
N-(4-Chlorophenyl) Analog 4-Chlorophenyl C₂₁H₁₈ClF₃N₄O Enhanced lipophilicity
N-(Pyridin-2-yl) Analog Pyridin-2-yl C₁₇H₁₃ClN₆O Altered hydrogen-bonding capacity

Key Observations :

  • Pyridin-3-yl vs. Pyridin-2-yl : The position of the nitrogen in the pyridine ring affects hydrogen-bonding interactions and solubility .
  • Aromatic vs. Aliphatic Carboxamides : Aromatic groups (e.g., phenyl, pyridyl) enhance rigidity and π-π interactions compared to aliphatic chains .

Key Observations :

  • Iodine Catalysis : Provides high yields (85–92%) for electron-deficient aryl aldehydes (e.g., chlorinated or brominated benzaldehydes) .
  • Nanoparticle Catalysts: Improve recyclability but may require harsher conditions (reflux) for electron-rich substituents .

Physical and Spectral Properties

NMR and Elemental Analysis

  • Target Compound : Expected ¹H NMR signals include a singlet for the methyl group (~δ 2.37 ppm) and aromatic protons in the δ 6.8–8.9 ppm range, similar to analogs in .
  • 7-(4-Bromophenyl) Analog : Distinct ¹H NMR signals for the bromophenyl group (δ 7.3–7.6 ppm) and pyridyl protons (δ 8.9 ppm) .
  • Carbazolyl-Substituted Analog : Shows additional peaks for carbazole protons (δ 6.2–7.8 ppm) and sulfonyl groups (δ 7.67–7.81 ppm) .

Melting Points and Solubility

  • Electron-withdrawing substituents (Cl, Br) generally increase melting points due to enhanced crystalline packing.
  • Hydroxyl or methoxy groups improve aqueous solubility but may complicate purification .

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